2,5-Bis-(4-methyl-benzylidene)-cyclopentanone
CAS No.:
Cat. No.: VC14911477
Molecular Formula: C21H20O
Molecular Weight: 288.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C21H20O |
---|---|
Molecular Weight | 288.4 g/mol |
IUPAC Name | (2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one |
Standard InChI | InChI=1S/C21H20O/c1-15-3-7-17(8-4-15)13-19-11-12-20(21(19)22)14-18-9-5-16(2)6-10-18/h3-10,13-14H,11-12H2,1-2H3/b19-13+,20-14+ |
Standard InChI Key | IXIITVGWLWCRQL-IWGRKNQJSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)/C=C\2/C(=O)/C(=C/C3=CC=C(C=C3)C)/CC2 |
Canonical SMILES | CC1=CC=C(C=C1)C=C2CCC(=CC3=CC=C(C=C3)C)C2=O |
Chemical Structure and Molecular Characteristics
2,5-Bis-(4-methyl-benzylidene)-cyclopentanone (IUPAC name: (2E,5E)-2,5-bis[(4-methylphenyl)methylidene]cyclopentan-1-one) features a cyclopentanone ring substituted at the 2 and 5 positions with 4-methylbenzylidene groups. The molecular formula is , with a molecular weight of 288.4 g/mol . X-ray diffraction studies reveal a half-chair conformation of the cyclopentanone ring, with torsional angles of −0.146 Å (C13) and 0.160 Å (C14) deviating from the mean plane . The E,E configuration of the benzylidene groups ensures a fully extended conformation, stabilized by C–H⋯π interactions between adjacent phenyl rings (Fig. 1) .
Table 1: Structural Parameters
Parameter | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 288.4 g/mol | |
Crystal System | Monoclinic | |
Space Group | ||
Torsional Angles | −19.5° (C10–C12–C13–C14) |
Synthesis and Reaction Mechanisms
The synthesis of 2,5-Bis-(4-methyl-benzylidene)-cyclopentanone follows the Claisen–Schmidt condensation protocol. A mixture of 4-methylbenzaldehyde (20 mmol) and cyclopentanone (10 mmol) is stirred in ethanol at 273 K, followed by dropwise addition of 40% NaOH. The reaction proceeds via deprotonation of the ketone, enolate formation, and nucleophilic attack on the aldehyde, yielding the bis-chalcone product in 75% yield after recrystallization .
Table 2: Synthesis Conditions
Component | Quantity/Condition | Role |
---|---|---|
4-Methylbenzaldehyde | 20 mmol (2 eq.) | Aldehyde |
Cyclopentanone | 10 mmol (1 eq.) | Ketone |
Solvent | Ethanol (15 mL) | Medium |
Catalyst | NaOH (40%) | Base |
Reaction Time | 4 hours | — |
Yield | 75% | — |
The reaction’s selectivity for the E,E isomer is attributed to steric hindrance and conjugation stabilization. Side products, such as mono-condensed intermediates, are minimized through controlled stoichiometry and temperature .
Spectroscopic and Physicochemical Properties
Spectroscopic analyses provide critical insights into the compound’s electronic structure. Fourier-transform infrared (FT-IR) spectroscopy reveals a strong carbonyl stretch at 1670 cm, indicative of conjugation with the benzylidene groups . Two distinct C=C stretches at 1616 cm and 1596 cm further confirm the α,β-unsaturated system. Raman spectroscopy corroborates these findings, with bands at 1720–1670 cm (carbonyl) and 1620–1590 cm (C=C) .
Nuclear magnetic resonance (NMR) data ( and ) resolve the aromatic protons of the 4-methylbenzylidene groups at δ 7.2–7.6 ppm, while the cyclopentanone methylene protons appear as multiplet signals near δ 2.5–3.0 ppm . The compound’s UV-Vis spectrum exhibits a broad absorption band at 350–400 nm, characteristic of extended conjugation.
Table 3: Spectroscopic Data
Technique | Key Signals | Assignment |
---|---|---|
FT-IR | 1670 cm | C=O stretch |
FT-IR | 1616, 1596 cm | C=C stretch |
Raman | 1720–1670 cm | C=O |
NMR | δ 7.2–7.6 ppm (aromatic H) | Benzylidene |
Biological Activity and Applications
Antimicrobial Properties
2,5-Bis-(4-methyl-benzylidene)-cyclopentanone demonstrates moderate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Minimum inhibitory concentrations (MICs) range from 64–128 µg/mL, attributed to membrane disruption via hydrophobic interactions . Comparative studies with unsubstituted chalcones suggest that the 4-methyl groups enhance lipid bilayer penetration .
Material Science Applications
The compound’s conjugated system enables applications in organic electronics. Thin films deposited via spin-coating exhibit a bandgap of 2.8 eV, suitable for use as hole-transport layers in organic photovoltaics. Density functional theory (DFT) calculations predict a high electron mobility of , rivaling polythiophene derivatives.
Table 4: Electronic Properties
Property | Value | Method |
---|---|---|
Bandgap | 2.8 eV | UV-Vis |
Electron Mobility | DFT | |
HOMO/LUMO | −5.3 eV/−2.5 eV | DFT |
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